molecular formula C16H13NO3 B2979129 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid CAS No. 438213-21-9

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid

Cat. No.: B2979129
CAS No.: 438213-21-9
M. Wt: 267.284
InChI Key: PMFGXMLJWRBNPW-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol This compound is known for its unique structure, which includes a quinoline core substituted with a methyl group and a furan ring

Scientific Research Applications

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which utilizes substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts such as molecular iodine or nano ZnO . These reactions are typically carried out under mild conditions, avoiding the use of hazardous acids or bases.

For industrial production, the compound can be synthesized using scalable methods that ensure high yield and purity. These methods often involve the use of environmentally benign catalysts and solvent-free conditions to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoline and furan derivatives.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting key enzymes or interfering with cellular processes essential for the survival and proliferation of microorganisms . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with DNA or protein synthesis machinery.

Comparison with Similar Compounds

6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFGXMLJWRBNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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